Lithium phenyl(trimethylsilyl)methanide
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Overview
Description
Lithium phenyl(trimethylsilyl)methanide is an organolithium compound that plays a significant role in organometallic chemistry. It is characterized by the presence of a lithium atom bonded to a phenyl group and a trimethylsilyl-substituted methanide group. This compound is known for its high reactivity and is widely used as a reagent in various organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium phenyl(trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of phenyl(trimethylsilyl)methane with an organolithium reagent such as butyllithium. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Lithium phenyl(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Deprotonation: It acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF at low temperatures.
Substitution Reactions: Often conducted with alkyl halides in polar aprotic solvents.
Deprotonation: Utilizes weak acids like alcohols or amines under anhydrous conditions.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Organics: From substitution reactions with alkyl halides.
Lithium Salts: From deprotonation reactions.
Scientific Research Applications
Lithium phenyl(trimethylsilyl)methanide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The compound exerts its effects primarily through its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The lithium atom plays a crucial role in stabilizing the negative charge on the carbon atom, enhancing its reactivity. Key molecular targets include carbonyl compounds, alkyl halides, and weak acids .
Comparison with Similar Compounds
- Lithium bis(trimethylsilyl)methanide
- Lithium phenylmethanide
- Lithium trimethylsilylmethanide
Comparison: Lithium phenyl(trimethylsilyl)methanide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to lithium bis(trimethylsilyl)methanide, it has enhanced nucleophilicity due to the phenyl group. It also exhibits different solubility and aggregation properties compared to lithium phenylmethanide and lithium trimethylsilylmethanide .
Properties
CAS No. |
37820-39-6 |
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Molecular Formula |
C10H15LiSi |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
lithium;trimethyl(phenylmethyl)silane |
InChI |
InChI=1S/C10H15Si.Li/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-9H,1-3H3;/q-1;+1 |
InChI Key |
VTMGQJAYJXXGCT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH-]C1=CC=CC=C1 |
Origin of Product |
United States |
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